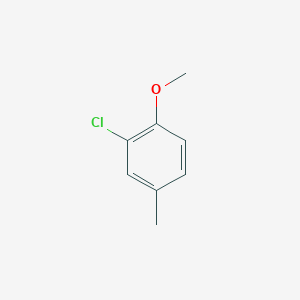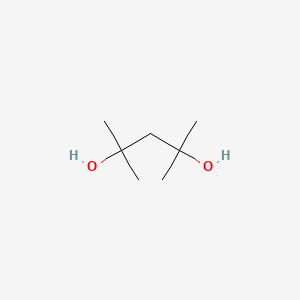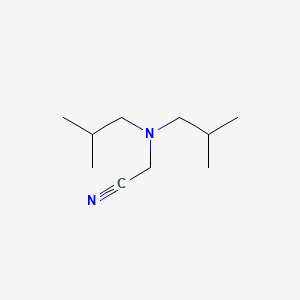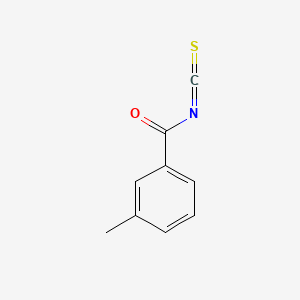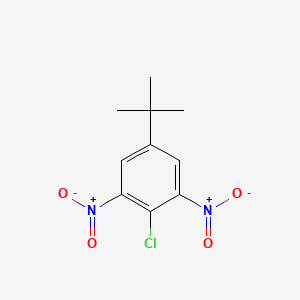
4-叔丁基-2,6-二硝基氯苯
描述
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as condensation reactions, nucleophilic substitution, and oxidation processes. For instance, the condensation of 4-tert-butyl-2,6-diformylphenol with 1,2-diaminobenzene leads to the formation of a macrocyclic Schiff's base, which undergoes partial reduction of azomethine double bonds . Another example is the reaction of 4,6-bis(tert-butyl)-2,2,2-trichlorobenzo[d]-1,3,2-dioxaphosphole with phenylacetylene, which follows an ipso-substitution mechanism .
Molecular Structure Analysis
The molecular structures of related compounds are characterized using techniques such as X-ray diffraction analysis and photoelectron spectra. The structure of 2,4,6-tri-tert-butyl-1,3,5-triphosphabenzene is found to be planar with specific bond angles and lengths . The crystal structure of 6-tert-butyl-2-(2-chlorophenyldiazenyl)-4-methylphenol shows that the molecule is essentially planar and features significant intramolecular interactions .
Chemical Reactions Analysis
The chemical reactions involving tert-butyl substituted benzene derivatives can lead to various products depending on the reactants and conditions. For example, the oxidation of 4,6-dichloro-1,3-phenylenediamine yields a dinitrosobenzene, which can further react to form azoxy compounds . The reactivity of these compounds is influenced by the presence of tert-butyl groups and other substituents on the benzene ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted benzene derivatives are influenced by their molecular structure. For instance, the presence of tert-butyl groups can lead to steric hindrance and affect the conformation of the molecules . The intramolecular hydrogen bonding in some of these compounds can stabilize their molecular and crystal structures . The thermal behavior of tert-butyl 2,2-bis(2,4-dinitrophenyl)ethanoate suggests that it is an insensitive high energy density material .
科学研究应用
亲核芳香取代反应
研究表明,4-叔丁基-2,6-二硝基氯苯会发生亲核芳香取代反应。Prokhorova和Gonikberg(1965年)研究了叔丁胺与2,4-二硝基氯苯的相互作用,后者在结构上类似于4-叔丁基-2,6-二硝基氯苯,在高压下。他们发现,在所有研究的压力下,反应速率随着胺浓度的增加而增加,并随着二硝基氯苯浓度的减少而减少,这表明在受控化学合成过程中可能有潜在的用途 (Prokhorova & Gonikberg, 1965)。
聚酰亚胺的合成
Yang,Su和Chiang(2006年)使用一种新型氟化二胺单体合成了有机溶性和浅色的氟化聚酰亚胺,该单体是通过涉及二硝基氯苯的亲核取代反应制备的。这项研究展示了4-叔丁基-2,6-二硝基氯苯在开发具有潜在电子和材料科学应用的新聚合材料方面的适用性 (Yang, Su, & Chiang, 2006)。
氨基取代化合物的合成
Frumkin等人(1999年)合成了氨基取代的1,3-双(叔丁基-NNO-偶氮基)苯,从一种与4-叔丁基-2,6-二硝基氯苯具有类似化学途径的二硝基苯反应产物开始。这项研究突显了4-叔丁基-2,6-二硝基氯苯在合成具有独特化学性质的新化合物方面的潜力 (Frumkin et al., 1999)。
芳香氯化的电化学研究
Appelbaum等人(2001年)对叔丁基苯衍生物的电化学芳香氯化进行了研究,表明4-叔丁基-2,6-二硝基氯苯在有机化合物的电化学合成和改性中具有潜在应用。这种方法可能有助于开发具有特定功能性能的新材料和化学品 (Appelbaum et al., 2001)。
对化学反应中的立体效应的影响
Combellas等人(2009年)研究了芳基自由基在表面上的立体效应,重点关注苯重氮基衍生物,包括具有叔丁基的化合物。这项研究表明,4-叔丁基-2,6-二硝基氯苯可能在表面化学研究和立体效应对化学反应性的影响方面具有相关性 (Combellas et al., 2009)。
属性
IUPAC Name |
5-tert-butyl-2-chloro-1,3-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4/c1-10(2,3)6-4-7(12(14)15)9(11)8(5-6)13(16)17/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFMLDNFLXIDSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176658 | |
| Record name | 4-tert-Butyl-2,6-dinitrochlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butyl-2,6-dinitrochlorobenzene | |
CAS RN |
2213-81-2 | |
| Record name | 2-Chloro-5-(1,1-dimethylethyl)-1,3-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2213-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butyl-2,6-dinitrochlorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002213812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butyl-2,6-dinitrochlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butyl-2,6-dinitrochlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.975 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-TERT-BUTYL-2,6-DINITROCHLOROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE3CA59X6A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

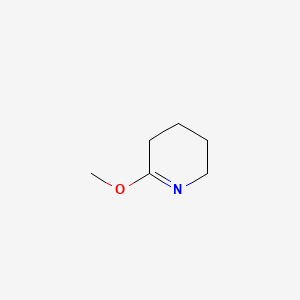

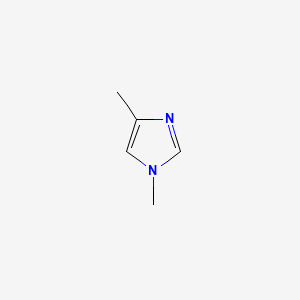
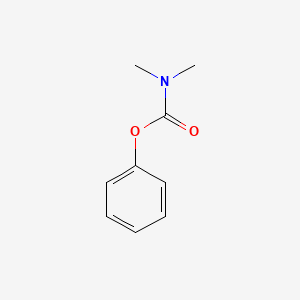
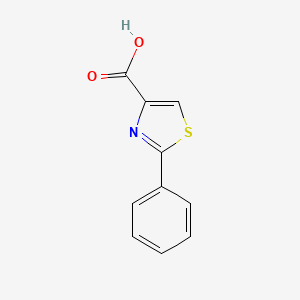
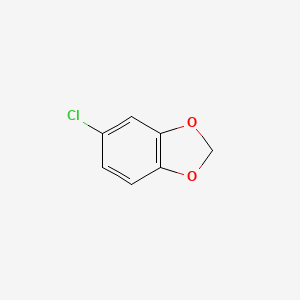
![5-Vinylbenzo[d][1,3]dioxole](/img/structure/B1345675.png)
